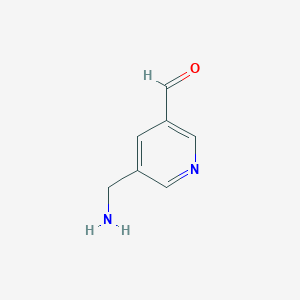

5-(Aminomethyl)nicotinaldehyde

Descripción general

Descripción

5-(Aminomethyl)nicotinaldehyde is a chemical compound that contains a total of 18 bonds, including 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic aldehyde, 1 primary aliphatic amine, and 1 Pyridine .

Synthesis Analysis

The synthesis of compounds similar to this compound often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Another method involves the cyanoacetylation of amines .Molecular Structure Analysis

The molecular structure of this compound includes 18 bonds in total: 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic aldehyde, 1 primary aliphatic amine, and 1 Pyridine .Physical And Chemical Properties Analysis

This compound contains a total of 18 atoms: 8 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It also contains 18 bonds, including 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic aldehyde, 1 primary aliphatic amine, and 1 Pyridine .Aplicaciones Científicas De Investigación

1. Biocatalyst Design

5-(Aminomethyl)nicotinaldehyde may find application in biocatalyst design, similar to glutaraldehyde, a well-known crosslinker in biocatalyst design. The potential of such compounds in forming cross-linked enzyme aggregates (CLEAs) and enhancing enzyme rigidity could be significant (Barbosa et al., 2014).

2. Enzymatic Reaction Studies

Nicotinaldehyde derivatives have been used in studies examining enzymatic reaction mechanisms, such as in the case of lactate dehydrogenase and alanine dehydrogenase (Kapmeyer et al., 1976). This suggests that this compound could be valuable in similar biochemical research.

3. Coenzyme Studies

Research involving nicotinamide adenine dinucleotide (NAD) analogs, where modifications in nicotinamide moiety have been tested, indicates that this compound could contribute to understanding coenzymatic actions in biological systems (Fawcett & Kaplan, 1962).

4. Pharmacokinetics and Bioavailability Studies

In studies like those involving 5-Amino-1-methyl quinolinium, a compound structurally related to nicotinamide, this compound might be useful in pharmacokinetic and bioavailability studies (Awosemo et al., 2021).

5. Enzymatic Inhibition Studies

Research on nicotinamidases, enzymes that hydrolyze nicotinamide, has shown that nicotinaldehydes can be potent inhibitors. This compound could, therefore, have applications in studying and potentially inhibiting these enzymes (French et al., 2010).

6. Antiviral Activity Research

Compounds like this compound could have implications in antiviral research, as seen in studies where nicotinaldehyde derivatives have shown antiviral activities (Attaby et al., 2007).

7. Muscarinic Receptor Agonists Synthesis

The synthesis of specific compounds from nicotinaldehyde suggests potential use of this compound in developing muscarinic receptor agonists (Hu et al., 2010).

Safety and Hazards

The safety data sheet for compounds similar to 5-(Aminomethyl)nicotinaldehyde suggests that in case of inhalation, one should remove to fresh air. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician. In case of skin contact, wash skin with soap and water. In case of ingestion, rinse mouth .

Direcciones Futuras

There is considerable interest in the development of synthetic analogues of compounds similar to 5-(Aminomethyl)nicotinaldehyde due to their potential applications in various fields . For instance, the development of new molecules with potent activity against otherwise highly resistant pathogens is a promising area of research .

Propiedades

IUPAC Name |

5-(aminomethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-2-6-1-7(5-10)4-9-3-6/h1,3-5H,2,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHRKGCJIAAECL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652148 | |

| Record name | 5-(Aminomethyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887579-82-0 | |

| Record name | 5-(Aminomethyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5-iodothieno[2,3-d]pyrimidine](/img/structure/B3030240.png)

![6-Methylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B3030243.png)

![2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine](/img/structure/B3030250.png)

![Pyrazolo[1,5-a]pyridin-7-ylmethanol](/img/structure/B3030255.png)

![Imidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3030258.png)

![Imidazo[1,5-a]pyridin-1-ylmethanamine](/img/structure/B3030260.png)

![Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B3030261.png)